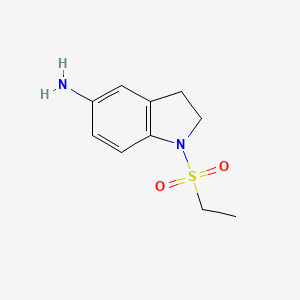

1-(Ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine

Description

Properties

IUPAC Name |

1-ethylsulfonyl-2,3-dihydroindol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-15(13,14)12-6-5-8-7-9(11)3-4-10(8)12/h3-4,7H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBZVFRUSHGUEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine can be achieved through several synthetic routes:

-

Synthetic Routes and Reaction Conditions

Route 1: One common method involves the reaction of 2,3-dihydro-1H-indole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Route 2: Another approach involves the use of ethanesulfonic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the sulfonamide linkage with 2,3-dihydro-1H-indole.

-

Industrial Production Methods

- Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(Ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:

-

Oxidation

- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

-

Reduction

- Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding thiol or sulfide derivatives.

-

Substitution

- The amine group at the 5-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming N-substituted derivatives.

-

Common Reagents and Conditions

- Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides).

- Reactions are often carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions.

-

Major Products

- Oxidation products include sulfone derivatives.

- Reduction products include thiol or sulfide derivatives.

- Substitution products include N-substituted derivatives.

Scientific Research Applications

1-(Ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine has several scientific research applications:

-

Chemistry

- It is used as a building block in organic synthesis for the preparation of more complex molecules.

- It serves as a precursor for the synthesis of various indole-based compounds with potential biological activity.

-

Biology

- The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

-

Medicine

- Research is ongoing to explore its potential as a therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

- It is investigated for its ability to modulate biological pathways and its potential as a drug candidate.

-

Industry

- The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with molecular targets and pathways:

-

Molecular Targets

- The compound may target specific enzymes or receptors involved in biological processes.

- It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

-

Pathways Involved

- The compound may interfere with metabolic pathways, leading to the disruption of cellular processes.

- It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs differ in the substituent at position 1 of the indoline scaffold (Table 1).

Table 1: Comparison of 1-Substituted 2,3-Dihydro-1H-indol-5-amine Derivatives

*Hypothetical molecular formula and weight calculated based on analogous structures.

Key Observations :

- Ethanesulfonyl vs.

- Ethanesulfonyl vs. Tosyl : The aromatic p-toluenesulfonyl group (tosyl) increases molecular weight and lipophilicity, which may improve membrane permeability but hinder metabolic clearance .

Biological Activity

1-(Ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an indole core with an ethanesulfonyl group. This configuration allows for interaction with various biological targets, making it a candidate for drug development.

Chemical Formula

- Molecular Formula : C₉H₁₃N₂O₂S

- Molecular Weight : 199.27 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The ethanesulfonyl group may facilitate binding to specific targets, influencing various signaling pathways.

Therapeutic Potential

Research indicates potential applications in several therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation in cellular models, which could be beneficial in treating inflammatory diseases.

In Vitro Studies

A study published in Journal of Medicinal Chemistry examined the cytotoxic effects of various indole derivatives, including this compound. Results indicated that this compound inhibited the growth of human cancer cell lines with IC50 values ranging from 10 to 30 µM, demonstrating significant anticancer activity compared to controls .

Structure-Activity Relationship (SAR)

Research has explored the SAR of indole derivatives. Modifications to the ethanesulfonyl group were found to enhance biological activity. For instance, compounds with larger alkyl substituents showed improved binding affinity to target enzymes involved in cancer progression.

Comparative Efficacy

A comparative study highlighted the efficacy of this compound against other known indole derivatives. While many derivatives exhibited similar activities, this compound's unique sulfonyl group contributed to its distinctive pharmacological profile .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces inflammation in vitro |

Structure-Activity Relationship Insights

Q & A

Q. What are the established synthetic routes for 1-(Ethanesulfonyl)-2,3-dihydro-1H-indol-5-amine, and how can reaction conditions be optimized for academic-scale preparation?

- Methodological Answer : A common approach involves sulfonylation of the indole precursor using ethanesulfonyl chloride under basic conditions. For example, refluxing 2,3-dihydro-1H-indol-5-amine with ethanesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, typically yields the target compound. Optimization strategies include:

- Temperature : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Solvent : Using aprotic solvents (e.g., THF or DCM) to enhance reactivity .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product.

Yields can improve to >80% by controlling stoichiometry (1.1 eq sulfonyl chloride) and reaction time (4–6 hours) .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Key peaks include the indole NH (δ 8.2–8.5 ppm), ethanesulfonyl group (δ 3.1–3.3 ppm for CH₂), and aromatic protons (δ 6.5–7.2 ppm).

- ¹³C NMR : Confirm the sulfonyl group (δ 45–50 ppm for CH₂-SO₂) and indole carbons (δ 110–135 ppm) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ (calculated for C₁₀H₁₄N₂O₂S: 226.08) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis.

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to temperatures >25°C .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., desulfonylated indole derivatives) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity or stability of this compound under various experimental conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model the electron density of the sulfonyl group and predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility and aggregation tendencies .

- Degradation Pathways : Identify potential hydrolysis mechanisms (e.g., acid-catalyzed cleavage of the sulfonamide bond) using transition-state modeling .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions regarding the compound’s behavior?

- Methodological Answer :

- Case Study : If experimental NMR shows unexpected downfield shifts compared to computational predictions:

Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) using COSMO-RS simulations.

Re-examine tautomeric forms (e.g., indole NH protonation states) via pH-dependent NMR titrations.

Cross-validate with X-ray crystallography to confirm solid-state conformation .

- Statistical Analysis : Apply multivariate regression to correlate reaction conditions (temperature, solvent polarity) with yield/purity discrepancies .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors) in vitro?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific binding .

- Docking Studies : Use AutoDock Vina to predict binding poses, followed by MD simulations (50 ns trajectories) to assess stability .

Data Contradiction Analysis

Q. How should researchers address inconsistent chromatographic purity results across different laboratories?

- Methodological Answer :

- Standardization : Use a certified reference material (CRM) to calibrate HPLC systems.

- Method Validation : Compare retention times and peak areas using identical columns (e.g., Agilent ZORBAX SB-C18) and mobile phases.

- Impurity Profiling : Employ LC-MS/MS to identify low-abundance contaminants (e.g., residual starting materials or oxidation byproducts) .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s activity in cellular assays to ensure data reproducibility?

- Methodological Answer :

- Negative Controls : Include DMSO-only wells to account for solvent cytotoxicity.

- Positive Controls : Use a known inhibitor/agonist of the target pathway (e.g., staurosporine for kinase assays).

- Dose-Response Curves : Test at least six concentrations (1 nM–100 μM) in triplicate to calculate IC₅₀/EC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.